molecular formula C22H25N3O3 B2520122 (Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide CAS No. 1356781-11-7

(Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide

Cat. No. B2520122
CAS RN: 1356781-11-7
M. Wt: 379.46
InChI Key: ZUHZUTQCMYBJJK-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions

Studies on compounds structurally related to (Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide have emphasized the significance of non-traditional interactions like N⋯π and O⋯π in their molecular assembly. For instance, ethyl (Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate demonstrates the use of these rare interactions, along with a C–H⋯N hydrogen bond, to form distinctive crystal packings (Zhang, Wu, & Zhang, 2011).

Chemical Synthesis and Characterization

The synthesis and structural analysis of compounds with similar frameworks reveal intricate details about their molecular configurations and interactions. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was synthesized and characterized, showing the existence of the enamine tautomer in its solid form. This compound's structure is stabilized by intramolecular hydrogen bonds, highlighting the versatility and complexity of these molecules (Johnson et al., 2006).

Enaminone Derivatives and Their Applications

The reactivity of enaminone derivatives, which share functional groups with the compound , has been explored for the synthesis of various bioactive molecules. These derivatives have shown potential in producing compounds with significant anti-inflammatory and antimicrobial activities, demonstrating the broader applicability of this chemical framework in medicinal chemistry (Ahmed, 2017).

Electrochromic Materials

Research into related compounds has extended into the development of electrochromic materials. For instance, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye, derived from similar precursors, has led to materials with notable electronic and thermal properties, suggesting potential applications in smart windows and displays (Kotteswaran, Pandian, & Ramasamy, 2016).

Metal Complexation and Sensing

Further extending the utility of similar compounds, studies have shown their effectiveness in chelating metal ions, such as Zn2+ and Al3+, through specific structural motifs. This capability positions them as promising candidates for developing sensitive and selective metal ion sensors, crucial in environmental monitoring and biochemistry (Hong et al., 2012).

properties

IUPAC Name

(Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-25(2)21(17-8-10-19(27-3)11-9-17)15-24-22(26)18(14-23)12-16-6-5-7-20(13-16)28-4/h5-13,21H,15H2,1-4H3,(H,24,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHZUTQCMYBJJK-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=CC1=CC(=CC=C1)OC)C#N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(CNC(=O)/C(=C\C1=CC(=CC=C1)OC)/C#N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide

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